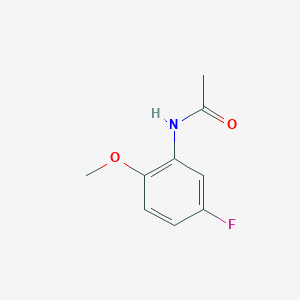![molecular formula C12H15BrO B1532343 [1-(4-Bromphenyl)cyclopentyl]methanol CAS No. 1346689-83-5](/img/structure/B1532343.png)
[1-(4-Bromphenyl)cyclopentyl]methanol
Übersicht
Beschreibung
“[1-(4-Bromophenyl)cyclopentyl]methanol” is a chemical compound with the molecular formula C12H15BrO. It is also known as Cyclopentyl (4-bromophenyl)methanol . The compound has a molecular weight of 255.15 .
Molecular Structure Analysis
The molecular structure of “[1-(4-Bromophenyl)cyclopentyl]methanol” consists of a cyclopentyl ring attached to a bromophenyl group through a methanol linkage .Physical And Chemical Properties Analysis
“[1-(4-Bromophenyl)cyclopentyl]methanol” has a boiling point of 140-148 °C (at 0.8 Torr pressure) and a predicted density of 1.406±0.06 g/cm3 . The compound’s pKa is predicted to be 14.25±0.20 .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von [1-(4-Bromphenyl)cyclopentyl]methanol
This compound ist eine vielseitige Verbindung mit verschiedenen Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen.
Synthese von Cyclopentanol-Derivaten: Cyclopentanol ist ein wichtiges chemisches Zwischenprodukt, das in der chemischen Industrie weit verbreitet ist. This compound kann Reaktionen wie Addition-Veresterung mit Essigsäure, gefolgt von Umesterung mit Methanol, eingehen, um Cyclopentanol-Derivate zu produzieren . Diese Derivate sind für verschiedene synthetische Wege von entscheidender Bedeutung und können zur Entwicklung neuer Materialien und Chemikalien führen.
Entwicklung von Antikrebsmitteln: Die Struktur von this compound ermöglicht die Herstellung neuartiger 1,2,4-Triazol-Derivate, die vielversprechend als Antikrebsmittel wirken . Diese Derivate können so konzipiert werden, dass sie bestimmte Krebszelllinien angreifen, was einen Weg für die Entwicklung selektiverer und weniger toxischer Chemotherapeutika bietet.
Modulation von S1P1-Rezeptoren: Als Modulator von S1P1-Rezeptoren können this compound und seine Derivate verschiedene physiologische Prozesse beeinflussen, darunter die Immunantwort und die Gefäßstabilität . Forschung in diesem Bereich könnte zu neuen Behandlungen für Autoimmunerkrankungen und andere Erkrankungen im Zusammenhang mit der Aktivität von S1P1-Rezeptoren führen.
Forschung zur chemischen Thermodynamik: Die Reaktivität der Verbindung bietet ein Modell für die Untersuchung der chemischen Thermodynamik. Durch die Analyse der Reaktionen von this compound unter verschiedenen Bedingungen können Forscher Einblicke in die Reaktionskinetik und thermodynamische Prinzipien gewinnen .
Safety and Hazards
“[1-(4-Bromophenyl)cyclopentyl]methanol” is classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
Eigenschaften
IUPAC Name |
[1-(4-bromophenyl)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYFIHUDHWJOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
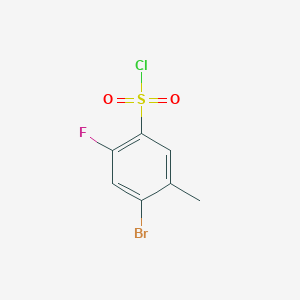
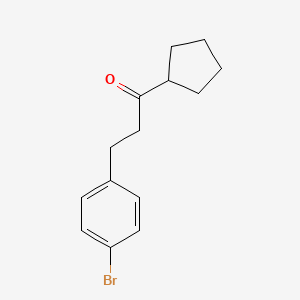
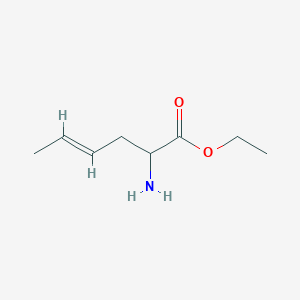
![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)
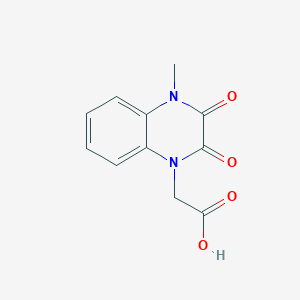

![2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1532268.png)


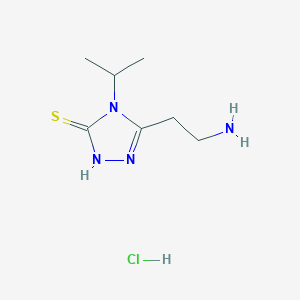

![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride](/img/structure/B1532280.png)

